N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-(4-methoxy-3-methylphenyl)butanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine compounds.
Scientific Research Applications
N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing biochemical pathways. Additionally, the compound’s aromatic rings can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Known for its biological activities and structural similarities.
4-Hydroxy-2-quinolones:
Uniqueness
N’-[(Z)-(2,4-DIHYDROXYPHENYL)METHYLENE]-4-(4-METHOXY-3-METHYLPHENYL)BUTANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H22N2O4/c1-13-10-14(6-9-18(13)25-2)4-3-5-19(24)21-20-12-15-7-8-16(22)11-17(15)23/h6-12,22-23H,3-5H2,1-2H3,(H,21,24)/b20-12- |
InChI Key |
XFYRNAQVPYUGOA-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C\C2=C(C=C(C=C2)O)O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.